molecular formula C13H23NO B4033850 N-[2-(1-cyclohexen-1-yl)ethyl]-2,2-dimethylpropanamide

N-[2-(1-cyclohexen-1-yl)ethyl]-2,2-dimethylpropanamide

Cat. No.: B4033850
M. Wt: 209.33 g/mol
InChI Key: BTTINNUHQLLBMU-UHFFFAOYSA-N
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Description

N-[2-(1-cyclohexen-1-yl)ethyl]-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C13H23NO and its molecular weight is 209.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 209.177964357 g/mol and the complexity rating of the compound is 248. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurochemical Profiling

Researchers have investigated the neurochemical profile of related compounds, revealing their potential as antidepressants. For instance, a study highlighted a compound with structural similarities to N-[2-(1-cyclohexen-1-yl)ethyl]-2,2-dimethylpropanamide, demonstrating its inhibition of rat brain imipramine receptor binding and synaptosomal monoamine uptake, predictive of antidepressant activity (Tessler & Goldberg, 2004). This suggests the compound's analogs could play a role in neurochemical research aimed at understanding and treating depressive disorders.

Synthetic Chemistry Applications

The compound and its derivatives are of interest in synthetic chemistry, particularly in the development of novel synthetic protocols. For example, a study focused on the stereochemically controlled cyclopropanation of (S)-glyceraldehyde acetonide-derived olefins, which plays a crucial role in synthesizing specific isotype-selective agonists of metabotropic glutamate receptors (马大为 et al., 1999). Such research underscores the importance of this compound in advancing methodologies for synthesizing complex molecules.

Polymer Science

In the realm of polymer science, the compound's derivatives have been utilized in the polymerization processes. Research into the stereospecific anionic polymerization of N,N-dialkylacrylamides, for instance, has shown the utility of related compounds in producing polymers with specific configurations, highlighting the role these substances play in developing new materials with tailored properties (Kobayashi et al., 1999).

Insecticide Development

The structural uniqueness of compounds related to this compound has been leveraged in developing novel insecticides, such as flubendiamide. This compound exhibits strong insecticidal activity, especially against lepidopterous pests, and is expected to play a significant role in integrated pest management programs (Tohnishi et al., 2005).

Analytical Chemistry

In analytical chemistry, derivatives of the compound have been employed in studying the physiological disposition of carcinostatic agents in animals, aiding in understanding their absorption, distribution, excretion, and biotransformation. This research is crucial for developing effective cancer therapies and understanding the metabolic fate of therapeutic agents (Oliverio et al., 1970).

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c1-13(2,3)12(15)14-10-9-11-7-5-4-6-8-11/h7H,4-6,8-10H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTINNUHQLLBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCC1=CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.